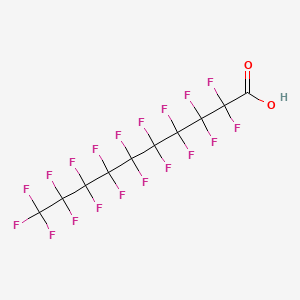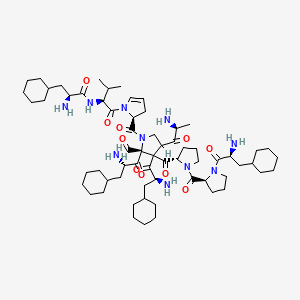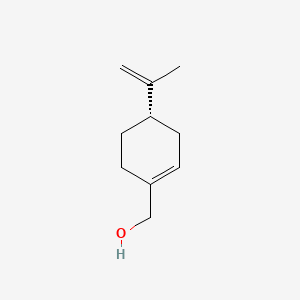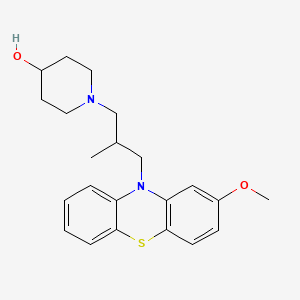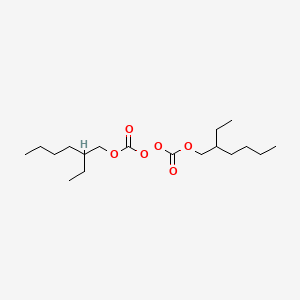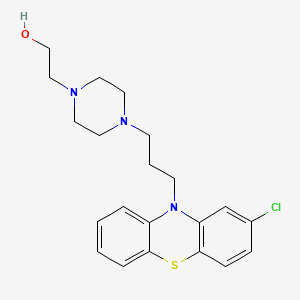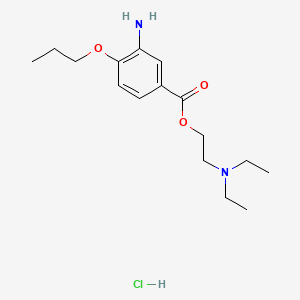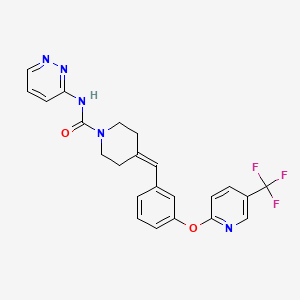
PF-04457845
概述
科学研究应用
PF-04457845 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究FAAH的抑制及其对内源性大麻素信号传导的影响。
生物学: 研究其在调节疼痛、情绪和食欲等生理过程中的作用。
医学: 探索其作为疼痛、炎症和创伤后应激障碍 (PTSD) 等疾病的潜在治疗剂。
工业: 用于开发针对内源性大麻素系统的新药物 .
作用机制
PF-04457845 通过抑制 FAAH 酶发挥作用。这种抑制阻止了内源性大麻素(如花生四烯乙醇酰胺)的降解,导致这些信号分子的水平升高。内源性大麻素水平升高导致大麻素受体活化增强,大麻素受体参与各种生理过程。该化合物作为共价抑制剂起作用,与FAAH活性位点形成稳定的键,从而阻断其活性 .
生化分析
Biochemical Properties
PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .
Temporal Effects in Laboratory Settings
This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .
Metabolic Pathways
This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .
准备方法
合成路线和反应条件
PF-04457845的合成涉及多个步骤,从制备吡啶并嗪和哌啶核心结构开始。关键步骤包括:
形成吡啶并嗪核心: 这涉及在特定条件下使适当的起始物质反应以形成吡啶并嗪环。
连接三氟甲基:
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
反应温度和压力: 这些参数被仔细控制以最大限度地提高产率。
纯化方法: 使用结晶和色谱等技术来纯化最终产品.
化学反应分析
反应类型
PF-04457845经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
常用试剂和条件
氧化剂: 过氧化氢或高锰酸钾等试剂用于氧化反应。
还原剂: 硼氢化钠或氢化铝锂通常用于还原反应。
催化剂: 钯或铂催化剂用于偶联和取代反应
主要产品
相似化合物的比较
与其他类似化合物相比,PF-04457845 在 FAAH 的高效力和选择性方面是独特的。一些类似化合物包括:
URB-597: 另一种FAAH抑制剂,但具有不同的效力和选择性特征。
LY-2183240: 一种选择性较差的FAAH抑制剂,对其他酶具有更广泛的活性。
BIA 10-2474: 一种对FAAH具有类似抑制作用的化合物,但在临床试验中与严重的不良反应有关
属性
IUPAC Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCTBJIJJEPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144539 | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020315-31-4 | |
| Record name | PF 04457845 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-04457845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04457845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04457845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

